molecular formula C17H10N2O4S B5604179 (5-NITRO-2-FURYL)(10H-PHENOTHIAZIN-10-YL)METHANONE

(5-NITRO-2-FURYL)(10H-PHENOTHIAZIN-10-YL)METHANONE

Cat. No.: B5604179
M. Wt: 338.3 g/mol
InChI Key: UTWXYDAVYSKTMJ-UHFFFAOYSA-N
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Description

(5-Nitro-2-furyl)(10H-phenothiazin-10-yl)methanone is a complex organic compound that combines the structural features of both nitrofuran and phenothiazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-nitro-2-furyl)(10H-phenothiazin-10-yl)methanone typically involves the reaction of 5-nitro-2-furaldehyde with 10H-phenothiazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-2-furyl)(10H-phenothiazin-10-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Nitro-2-furyl)(10H-phenothiazin-10-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of (5-nitro-2-furyl)(10H-phenothiazin-10-yl)methanone is not fully understood. it is believed to interact with cellular components through its nitro and phenothiazine moieties. The nitro group can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The phenothiazine ring may interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    (5-Nitrofuran-2-yl)(phenothiazin-10-yl)methanone: Similar structure but with different substituents.

    Phenothiazine derivatives: Compounds like chlorpromazine and promethazine, which have similar core structures but different functional groups.

    Nitrofuran derivatives: Compounds like nitrofurantoin, which share the nitrofuran moiety.

Uniqueness

(5-Nitro-2-furyl)(10H-phenothiazin-10-yl)methanone is unique due to the combination of the nitrofuran and phenothiazine moieties in a single molecule. This dual functionality provides a unique set of chemical and biological properties that are not found in other compounds with only one of these moieties .

Properties

IUPAC Name

(5-nitrofuran-2-yl)-phenothiazin-10-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O4S/c20-17(13-9-10-16(23-13)19(21)22)18-11-5-1-3-7-14(11)24-15-8-4-2-6-12(15)18/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWXYDAVYSKTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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